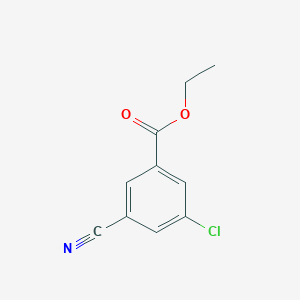

Ethyl 3-chloro-5-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

ethyl 3-chloro-5-cyanobenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |

InChI Key |

PULDJKUCFMEOCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Chloro 5 Cyanobenzoate

Precursor Synthesis Strategies: Focus on 3-chloro-5-cyanobenzoic Acid

The strategic synthesis of 3-chloro-5-cyanobenzoic acid is paramount for the efficient production of its ethyl ester. The following sections detail methodologies starting from substituted alkylbenzenes and employing functional group interconversions on benzoic acid derivatives.

Derivatization from Substituted Alkylbenzenes and Related Aromatics

A common and cost-effective approach to synthesizing substituted benzoic acids involves the oxidation of an alkyl group on an aromatic ring. For the synthesis of 3-chloro-5-cyanobenzoic acid, a plausible starting material is 3-chlorotoluene (B144806). The methyl group of 3-chlorotoluene can be oxidized to a carboxylic acid to yield 3-chlorobenzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid.

Following the formation of 3-chlorobenzoic acid, the introduction of the cyano group at the 5-position is a key step. A common strategy involves a nitration reaction, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to a nitrile via the Sandmeyer reaction.

Table 1: Synthetic Route from 3-Chlorotoluene to 3-Chloro-5-cyanobenzoic Acid

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation | KMnO₄, H₂O, heat | 3-Chlorobenzoic acid |

| 2 | Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitrobenzoic acid |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | 3-Amino-5-chlorobenzoic acid |

| 4 | Diazotization | NaNO₂, HCl, 0-5 °C | 3-Chloro-5-diazoniumbenzoic acid chloride |

| 5 | Cyanation (Sandmeyer Reaction) | CuCN, KCN | 3-Chloro-5-cyanobenzoic acid |

Functional Group Interconversions on Benzoic Acid Derivatives

Functional group interconversions on readily available benzoic acid derivatives offer alternative and often more direct routes to 3-chloro-5-cyanobenzoic acid.

While less common for this specific target, it is theoretically possible to start with a dicyano- or cyano-halobenzene derivative and selectively hydrolyze one nitrile group to a carboxylic acid. However, achieving selectivity in such a transformation can be challenging. A more practical approach involves the conversion of a pre-existing functional group, such as a halogen, to a nitrile.

A documented synthesis of 3-chloro-5-cyanobenzoic acid starts from methyl 3,5-dichlorobenzoate. In this method, one of the chloro groups is selectively replaced by a cyano group using a palladium-catalyzed cyanation reaction with zinc cyanide. The resulting methyl 3-chloro-5-cyanobenzoate is then hydrolyzed to the desired carboxylic acid.

The direct and selective halogenation of an aromatic carboxylic acid precursor is another key strategy. For instance, starting with 3-aminobenzoic acid, a chlorination reaction can be performed. The amino group can then be converted to a nitrile functionality.

The Sandmeyer reaction is a versatile and widely used method for introducing both halogens and cyano groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.orgnih.govmasterorganicchemistry.com This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. byjus.com For the synthesis of 3-chloro-5-cyanobenzoic acid, one could envision a strategy starting from 3-aminobenzoic acid. The amino group can be converted to a diazonium salt and then replaced by a chlorine atom using copper(I) chloride. Subsequently, a cyano group can be introduced at the 5-position through a separate set of reactions. A more convergent approach would be to start with 3-amino-5-chlorobenzoic acid and convert the amino group to a cyano group using the Sandmeyer reaction with copper(I) cyanide. byjus.com

Esterification Protocols for the Formation of Ethyl 3-chloro-5-cyanobenzoate

Once 3-chloro-5-cyanobenzoic acid is obtained, the final step is its conversion to the corresponding ethyl ester. Catalytic esterification is the most common and efficient method for this transformation.

Catalytic Esterification Approaches

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used.

In recent years, the use of solid acid catalysts has gained significant attention due to their environmental benefits, such as ease of separation, reusability, and reduced corrosion issues. rsc.orgcsic.esiupac.orgoru.edumdpi.com Various solid acid catalysts, including sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids, have been successfully employed for the esterification of carboxylic acids. iupac.orgoru.edu These catalysts provide active sites for the protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Table 2: Comparison of Catalytic Esterification Methods

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | H₂SO₄, HCl, p-TsOH | High catalytic activity, low cost. | Difficult to separate from the reaction mixture, corrosive, generates acidic waste. |

| Heterogeneous Solid Acid Catalysts | Amberlyst-15, Nafion-H, Sulfated Zirconia | Easily separable, reusable, non-corrosive, environmentally friendly. rsc.orgcsic.esiupac.orgoru.edumdpi.com | Can have lower activity than homogeneous catalysts, potential for catalyst deactivation. |

The choice of catalyst and reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of Ethyl 3-chloro-5-cyanobenzoate. For instance, zirconocene (B1252598) triflate has been identified as an effective catalyst for aromatic esterifications, with toluene (B28343) being a suitable solvent. diva-portal.org

Chemoselective Esterification in the Presence of Other Functional Groups

The conversion of a carboxylic acid to an ester in the presence of other potentially reactive functional groups requires a high degree of chemoselectivity. In the case of synthesizing Ethyl 3-chloro-5-cyanobenzoate from its corresponding carboxylic acid, the primary challenge lies in selectively esterifying the carboxyl group without affecting the chloro and cyano substituents. The Fischer-Speier esterification is a classical and widely employed method for this transformation. baranlab.org

This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). baranlab.orgnih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent. baranlab.org

The key to the chemoselectivity of this reaction lies in the relative reactivity of the functional groups present on the aromatic ring. The nitrile (cyano) group, under forcing acidic conditions (e.g., concentrated aqueous acid and high temperatures), can undergo hydrolysis to a carboxylic acid or an amide. However, the conditions for Fischer esterification are generally milder and anhydrous, which significantly minimizes the risk of nitrile hydrolysis. The chloro group is stable under these conditions.

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.govyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. nih.govyoutube.com

| Reaction | Reactants | Catalyst | Key Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | 3-chloro-5-cyanobenzoic acid, Ethanol | H₂SO₄ or HCl | Use of excess ethanol as solvent drives the equilibrium. Anhydrous conditions are crucial to prevent hydrolysis of the cyano group. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 5 Cyanobenzoate

Reactivity of the Ester Moiety in the Presence of Nitrile and Halide Groups

The ethyl benzoate (B1203000) portion of the molecule is subject to characteristic ester reactions, though its reactivity is influenced by the electron-withdrawing nature of the meta-positioned chloro and cyano substituents.

Chemoselective Reduction Pathways of the Ester

The reduction of the ester group in Ethyl 3-chloro-5-cyanobenzoate requires careful selection of reagents to avoid simultaneous reaction of the nitrile or chloro functionalities. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile. However, chemoselective reduction is achievable.

A key reagent for the partial reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures, typically -78 °C, it is possible to stop the reaction at the aldehyde stage. chemistrysteps.comadichemistry.com The mechanism involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride transfer. The resulting tetrahedral intermediate is stable at low temperatures and only collapses to the aldehyde upon aqueous workup. chemistrysteps.com This method prevents over-reduction to the primary alcohol. masterorganicchemistry.com

Conversely, sodium borohydride (B1222165) (NaBH₄) is a much milder reducing agent and is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) at room temperature). masterorganicchemistry.combeilstein-journals.org This lack of reactivity allows for the selective reduction of other functional groups, like ketones or aldehydes, in the presence of an ester. acs.org For Ethyl 3-chloro-5-cyanobenzoate, this means that conditions involving NaBH₄ would likely leave the ester group intact while potentially reacting with other introduced functionalities. More forceful conditions, such as using NaBH₄ with activating additives or in high-boiling solvents, can reduce esters but compromise chemoselectivity with respect to the nitrile group. ias.ac.insemanticscholar.org

| Reducing Agent | Reactivity with Ester | Reactivity with Nitrile | Notes on Selectivity |

|---|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Reduces to primary alcohol | Reduces to primary amine | Non-selective for this substrate |

| NaBH₄ (Sodium borohydride) | Generally unreactive | Generally unreactive | Mild; selective for aldehydes/ketones |

| DIBAL-H (Diisobutylaluminium hydride) | Reduces to aldehyde (at -78 °C) | Reduces to imine/aldehyde (at -78 °C) | Can be selective with careful control of stoichiometry and temperature |

Hydrolysis and Transesterification Reactions of Benzoate Esters

The hydrolysis of the ester to its corresponding carboxylic acid, 3-chloro-5-cyanobenzoic acid, can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst. libretexts.org The presence of electron-withdrawing groups, such as the chloro and cyano substituents on the aromatic ring, increases the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt (sodium 3-chloro-5-cyanobenzoate) and ethanol. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. The rate of base-promoted hydrolysis is significantly enhanced by the presence of electron-withdrawing groups on the benzoate ring. nih.govsemanticscholar.org

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. ucla.edu This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). wikipedia.org For example, reacting Ethyl 3-chloro-5-cyanobenzoate with benzyl (B1604629) alcohol in the presence of a suitable catalyst would lead to the formation of Benzyl 3-chloro-5-cyanobenzoate and ethanol. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol. ucla.edu

Transformations Involving the Nitrile Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydration, hydrolysis, and more complex metal-mediated reactions.

Selective Hydration and Hydrolysis of the Nitrile Group

The conversion of the nitrile group can be stopped at the amide stage (selective hydration) or carried through to the carboxylic acid (full hydrolysis).

Selective Hydration to Amide : Achieving the selective conversion of the nitrile to 3-chloro-5-(aminocarbonyl)benzoic acid ethyl ester requires mild conditions to prevent the subsequent hydrolysis of the newly formed amide. Various catalytic systems have been developed for this purpose. For instance, using sodium hydroxide in catalytic amounts can selectively hydrate (B1144303) aromatic nitriles to amides, as the second hydration step to the carboxylate is significantly slower under these conditions. figshare.comrsc.org Other methods employ transition metal catalysts, such as rhodium-N-heterocyclic carbene complexes or heterogeneous manganese dioxide catalysts, which show high selectivity for amide formation under mild conditions and tolerate other functional groups like esters. mdpi.comorganic-chemistry.org

Hydrolysis to Carboxylic Acid : Full hydrolysis of the nitrile to a carboxylic acid function requires more forcing conditions. libretexts.org This is typically achieved by heating the nitrile under reflux with a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH). commonorganicchemistry.comchemguide.co.uklibretexts.org Under these conditions, the initially formed amide intermediate is rapidly hydrolyzed further. organicchemistrytutor.com This reaction would convert Ethyl 3-chloro-5-cyanobenzoate into a dicarboxylic acid derivative (5-(ethoxycarbonyl)-3-chlorobenzoic acid).

Reactions Involving C≡N Bond Activation and Derivatization

While reactions like hydrolysis involve attack on the nitrile carbon, the C−CN bond itself can be activated, particularly by transition metals. snnu.edu.cn The thermodynamically stable C−CN bond has been shown to undergo cleavage in the presence of metal complexes, such as those of nickel. acs.org This activation allows the cyano group to function as a leaving group in cross-coupling reactions. snnu.edu.cnresearchgate.net For example, nickel-catalyzed reactions can couple aryl nitriles with organometallic reagents or amines, replacing the cyano group with a new carbon or nitrogen substituent. researchgate.netacs.org These advanced reactions provide a pathway to derivatize the 5-position of the ring by replacing the cyano group entirely, a transformation not possible through classical substitution chemistry.

Reactivity of the Chloro-Substituent on the Aromatic Ring

The replacement of the chlorine atom on the aromatic ring would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is distinct from SN1 and SN2 reactions and has specific electronic requirements. pressbooks.pub

The SNAr mechanism involves two steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org The rate-determining step is typically the formation of the Meisenheimer complex.

A critical requirement for the SNAr reaction to proceed at a reasonable rate is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.publibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In Ethyl 3-chloro-5-cyanobenzoate, both the ester and the cyano groups are strong electron-withdrawing groups. However, they are both positioned meta to the chloro substituent. A meta-positioned group cannot delocalize the negative charge of the Meisenheimer intermediate via resonance. libretexts.orgaskfilo.com Consequently, Ethyl 3-chloro-5-cyanobenzoate is expected to be largely unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. askfilo.com While extremely harsh conditions (e.g., very high temperatures and pressures) can sometimes force substitution on unactivated aryl halides, the compound would not be considered a suitable substrate for typical laboratory-scale SNAr reactions. libretexts.org

| Functional Group | Reaction Type | Key Conditions / Reagents | Primary Product |

|---|---|---|---|

| Ester | Partial Reduction | DIBAL-H, -78 °C | Aldehyde |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid | |

| Transesterification | R'OH, acid or base catalyst | New ester | |

| Nitrile | Selective Hydration | Mild catalytic H₂O (e.g., cat. NaOH, MnO₂) | Amide |

| Full Hydrolysis | Strong H₃O⁺ or OH⁻, heat | Carboxylic acid | |

| Aryl Chloride | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., OH⁻, RO⁻) | Largely unreactive due to meta-directors |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org In ethyl 3-chloro-5-cyanobenzoate, the presence of both a cyano and an ethyl ester group, which are strongly electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic substitution.

The electron-withdrawing substituents must be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. libretexts.org In the case of ethyl 3-chloro-5-cyanobenzoate, the cyano and ester groups are in the meta position relative to the chlorine atom. This positioning means they offer less resonance stabilization to the Meisenheimer complex compared to ortho or para arrangements. Consequently, while the inductive electron-withdrawing effects of the cyano and ester groups do increase the electrophilicity of the carbon atom bearing the chlorine, the lack of direct resonance stabilization suggests that forcing conditions (e.g., high temperature, strong nucleophiles) may be required for substitution to occur.

Research into the nucleophilic aromatic substitution of similarly structured compounds demonstrates that various nucleophiles can displace the halogen. For ethyl 3-chloro-5-cyanobenzoate, reactions with nucleophiles such as alkoxides, thiolates, and amines can lead to the corresponding ether, thioether, and amine derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Amine | Piperidine | N-Aryl Amine |

This table represents potential reactions based on the principles of nucleophilic aromatic substitution on activated aryl halides.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chlorine atom on ethyl 3-chloro-5-cyanobenzoate serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, copper, and iron are commonly employed for this purpose. ethz.chnih.govmit.edu

Various named cross-coupling reactions can be applied to this substrate:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: Reaction with alkenes to form a substituted alkene.

Sonogashira Coupling: Reaction with terminal alkynes to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

Kumada Coupling: Reaction with Grignard reagents. nih.gov

For instance, iron-catalyzed Kumada cross-coupling has been successfully applied to aryl chlorobenzoates, demonstrating high selectivity for C-C bond formation even in the presence of an ester group that could potentially react with the Grignard reagent. nih.gov This methodology highlights the ability to selectively functionalize the C-Cl bond without affecting other reactive sites on the molecule.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C(aryl)-C(aryl) |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C(aryl)-C(alkenyl) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C(aryl)-N |

This table illustrates potential applications of standard cross-coupling methodologies to the target compound.

Aromatic Ring Functionalization and Derivatization Strategies

Electrophilic Aromatic Substitution Patterns on Halogenated Cyanobenzoates

Electrophilic aromatic substitution (S_EAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is dictated by the existing substituents on the ring. openstax.org For ethyl 3-chloro-5-cyanobenzoate, all three substituents influence the position of a subsequent substitution.

Ethyl Ester (-COOEt): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

Cyano (-CN): This is also a strongly deactivating group and a meta-director.

Chloro (-Cl): This is a deactivating group due to its inductive effect but is an ortho-, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). openstax.org

When these directing effects are combined:

The ester group directs an incoming electrophile to the C4 and C6 positions (meta to itself).

The cyano group directs to the C2 and C6 positions (meta to itself).

The chloro group directs to the C2 and C4 positions (ortho and para to itself).

The positions C2, C4, and C6 are all activated by at least one group's directing effect. However, the entire ring is significantly deactivated by the combined electron-withdrawing nature of all three substituents. Position C6 is meta to both the ester and cyano groups, making it a likely, though difficult, position for substitution. Position C2 is ortho to the chloro group and meta to the cyano group. Position C4 is para to the chloro group and meta to the ester group. The reaction would likely require harsh conditions (e.g., strong Lewis acids, high temperatures), and a mixture of products could be expected. masterorganicchemistry.comwikipedia.org

Late-Stage Aromatic C-H Bond Functionalization

Late-stage C-H bond functionalization has become a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.govresearchgate.net This strategy relies on transition metal catalysts to selectively activate and transform a specific C-H bond into a new C-C or C-heteroatom bond. mdpi.com

In many C-H activation reactions, a functional group already present on the substrate acts as a directing group, coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, typically in the ortho position. nih.govsnnu.edu.cn In ethyl 3-chloro-5-cyanobenzoate, both the ester and the cyano groups can potentially act as directing groups.

The nitrile (cyano) group is known to be a competent directing group in certain C-H functionalization reactions. nih.govacs.org It typically directs functionalization to the ortho-C-H bonds. Similarly, the carbonyl oxygen of the ester group can also direct ortho-C-H activation.

For ethyl 3-chloro-5-cyanobenzoate, the directing effects would be as follows:

Cyano group directing: Would favor functionalization at the C4 and C6 positions.

Ester group directing: Would favor functionalization at the C2 and C6 positions.

The C6 position is ortho to both the ester and the cyano group, making it a highly probable site for C-H activation if a catalyst responsive to both directing groups is used. The C2 and C4 positions are ortho to only one of the directing groups. The selectivity between these sites would depend on the specific catalyst, ligands, and reaction conditions employed. acs.org

The mechanism of transition metal-catalyzed C-H functionalization often involves a cyclometalation pathway. A general catalytic cycle typically includes the following key steps:

Coordination: The directing group (e.g., the nitrogen of the cyano group or the oxygen of the ester carbonyl) coordinates to the metal center of the catalyst.

C-H Activation/Cleavage: The coordinated metal catalyst then interacts with a nearby ortho C-H bond. This step, often the rate-determining one, proceeds through mechanisms like concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution, leading to the formation of a cyclometalated intermediate. acs.org

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent). This step can involve migratory insertion or reductive elimination.

Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

In the absence of specific empirical data, this section will outline the theoretical importance and the methodologies that would be applied in such an investigation. The reactivity of Ethyl 3-chloro-5-cyanobenzoate is dictated by its structure: a benzene ring substituted with three electron-withdrawing groups (chloro, cyano, and ethyl ester groups). These substituents significantly influence the electron density of the aromatic ring and the reactivity of the ester functional group.

Hypothetical Kinetic Analysis of a Key Transformation: Alkaline Hydrolysis

One of the most fundamental transformations for an ester is hydrolysis. A kinetic study of the alkaline hydrolysis of Ethyl 3-chloro-5-cyanobenzoate to yield 3-chloro-5-cyanobenzoic acid would provide significant insight into its electronic and steric properties.

The reaction would proceed as follows: C₁₀H₈ClNO₂ + OH⁻ → C₈H₄ClNO₂⁻ + C₂H₅OH

To investigate the kinetics, researchers would typically measure the rate of disappearance of the ester or the rate of appearance of the carboxylate product over time under pseudo-first-order conditions (with a large excess of hydroxide). The rate law would be expected to be:

Rate = k [Ethyl 3-chloro-5-cyanobenzoate] [OH⁻]

A hypothetical dataset for such a kinetic study is presented below to illustrate the type of information that would be gathered.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Ethyl 3-chloro-5-cyanobenzoate at 298 K

| Experiment | Initial [Ester] (mol/L) | Initial [OH⁻] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.01 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.02 | 0.10 | 3.0 x 10⁻⁴ |

From such data, the second-order rate constant (k) could be determined.

Thermodynamic Considerations and Arrhenius Parameters

By conducting kinetic experiments at various temperatures, the activation energy (Ea) for the reaction could be determined using the Arrhenius equation:

k = A e-Ea/RT

This analysis would reveal the minimum energy required for the transformation to occur. Furthermore, transition state theory could be applied to determine the thermodynamic parameters of activation.

Table 2: Illustrative Thermodynamic and Activation Parameters

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Activation Energy | Ea | 55 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Pre-exponential Factor | A | 1.2 x 10⁸ L/mol·s | Reflects the frequency of correctly oriented collisions between reactants. |

| Enthalpy of Activation | ΔH‡ | 52.5 kJ/mol | The change in heat content in going from reactants to the transition state. |

The electron-withdrawing nature of the chloro and cyano groups would be expected to make the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion. This would likely result in a faster reaction rate compared to unsubstituted ethyl benzoate. However, without experimental data, the precise magnitude of this effect remains speculative. Further research is required to quantify the kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic Characterization in Research of Ethyl 3 Chloro 5 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Ethyl 3-chloro-5-cyanobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group.

The aromatic region would typically show three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at the C2 position, being ortho to both the chloro and cyano groups, would likely appear as a triplet or a multiplet at the most downfield position due to the cumulative electron-withdrawing effects of the adjacent substituents. The protons at the C4 and C6 positions would also display distinct signals, likely as triplets or multiplets, with their chemical shifts influenced by the relative positions of the chloro, cyano, and ester groups.

The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 3-chloro-5-cyanobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C2) | 8.0 - 8.2 | t | ~1.5 |

| Aromatic-H (C4) | 7.8 - 8.0 | t | ~1.5 |

| Aromatic-H (C6) | 7.6 - 7.8 | t | ~1.5 |

| -OCH2CH3 | 4.3 - 4.5 | q | ~7.1 |

| -OCH2CH3 | 1.3 - 1.5 | t | ~7.1 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of Ethyl 3-chloro-5-cyanobenzoate, each unique carbon atom will produce a distinct signal. This includes the six carbons of the benzene ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbon of the cyano group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the chloro, cyano, and ester groups will have their resonances shifted to characteristic positions. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm. The carbon of the cyano group will also have a characteristic chemical shift in the aromatic region. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for Ethyl 3-chloro-5-cyanobenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 163 - 165 |

| Aromatic-C (C1) | 133 - 135 |

| Aromatic-C (C3) | 135 - 137 |

| Aromatic-C (C5) | 115 - 117 |

| Aromatic-C (C2, C4, C6) | 130 - 134 |

| C≡N (Cyano) | 117 - 119 |

| -OCH2CH3 | 61 - 63 |

| -OCH2CH3 | 14 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping and Complex Structure Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Ethyl 3-chloro-5-cyanobenzoate, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the aromatic protons by showing correlations between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for the protonated aromatic carbons and the carbons of the ethyl group.

Solid-State NMR Applications for Crystalline and Amorphous Forms

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of Ethyl 3-chloro-5-cyanobenzoate in its solid form. This is particularly useful for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous materials. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples, allowing for the determination of molecular conformation and packing in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of Ethyl 3-chloro-5-cyanobenzoate, characteristic absorption bands would confirm the presence of the key functional groups:

A strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group.

A strong absorption band in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group.

C-O stretching vibrations of the ester group would appear in the 1250-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The cyano group, having a highly polarizable triple bond, would typically show a strong Raman signal. The symmetric vibrations of the aromatic ring are also often more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for Ethyl 3-chloro-5-cyanobenzoate

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | ~2230 (strong) | ~2230 (strong) |

| Ester (C=O) | Stretching | 1720 - 1740 (strong) | 1720 - 1740 (weak) |

| Ester (C-O) | Stretching | 1250 - 1300 (strong) | Moderate |

| Aromatic (C=C) | Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |

| Chloro (C-Cl) | Stretching | 600 - 800 (moderate) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For Ethyl 3-chloro-5-cyanobenzoate (C₁₀H₈ClNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (e.g., using techniques like electron ionization or collision-induced dissociation), valuable structural information can be obtained. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, or the loss of the chloro or cyano substituents. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for the molecular ion and any chlorine-containing fragments, providing further confirmation of the presence of a chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the characterization of organic compounds, providing valuable insights into their electronic structure. This method is particularly useful for assessing the electronic transitions and the extent of conjugation within a molecule like Ethyl 3-chloro-5-cyanobenzoate. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores and the presence of conjugated systems.

In the case of Ethyl 3-chloro-5-cyanobenzoate, the principal chromophore is the substituted benzene ring conjugated with the carbonyl group of the ethyl ester functionality. The presence of the chloro and cyano substituents on the aromatic ring is expected to modulate the electronic transitions of the parent ethyl benzoate (B1203000) structure.

Detailed research findings specifically detailing the UV-Vis spectrum of Ethyl 3-chloro-5-cyanobenzoate are not extensively available in the public domain. However, based on the known spectroscopic properties of substituted benzoates and aromatic compounds, the expected electronic transitions can be discussed. The primary transitions anticipated for this molecule are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and other conjugated systems. For substituted benzenes, these transitions often appear as two distinct bands, the E-band (ethylenic) and the B-band (benzenoid), which are sensitive to substitution on the ring. The conjugation of the benzene ring with the carbonyl group of the ester and the cyano group will influence the energy of these transitions.

The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital of the carbonyl group. These transitions are typically of much lower intensity (small ε) compared to π → π* transitions and occur at longer wavelengths.

The chloro and cyano substituents on the benzene ring will act as auxochromes and modify the absorption characteristics of the primary chromophore. The chlorine atom, through its inductive electron-withdrawing effect (-I) and mesomeric electron-donating effect (+M), and the cyano group, with its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, will perturb the energy levels of the π molecular orbitals. These perturbations are expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted ethyl benzoate. Specifically, the extension of the conjugated system and the electronic effects of the substituents are likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

While specific experimental values for Ethyl 3-chloro-5-cyanobenzoate are not cited, a general representation of the expected electronic transitions is provided in the table below.

| Electronic Transition | Chromophore Involved | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

| π → π* (E-band) | Phenyl ring and conjugated system | Shorter wavelength UV | High |

| π → π* (B-band) | Phenyl ring and conjugated system | Longer wavelength UV | Moderate to High |

| n → π* | Carbonyl group (C=O) | Near UV / Visible | Low |

This table provides a qualitative overview of the electronic transitions anticipated for Ethyl 3-chloro-5-cyanobenzoate based on the principles of UV-Vis spectroscopy and the known behavior of similar aromatic esters. The precise λmax and ε values would require experimental determination.

Theoretical and Computational Studies on Ethyl 3 Chloro 5 Cyanobenzoate

Quantum Chemical Calculations for Electronic Structure and Aromaticity Assessment

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-chloro-5-cyanobenzoate, these methods could illuminate the effects of the chloro, cyano, and ethyl ester substituents on the electronic environment of the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust method for predicting the ground state properties of molecules. A typical study on Ethyl 3-chloro-5-cyanobenzoate would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These calculated parameters provide a foundational understanding of the molecule's shape and steric features. Furthermore, DFT calculations can yield energetic properties such as the total electronic energy and the heat of formation, which are crucial for assessing the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Ethyl 3-chloro-5-cyanobenzoate

| Property | Predicted Value |

|---|---|

| Total Electronic Energy (Hartree) | Value not available |

| Dipole Moment (Debye) | Value not available |

| C-Cl Bond Length (Å) | Value not available |

| C≡N Bond Length (Å) | Value not available |

| C=O Bond Length (Å) | Value not available |

Note: This table is illustrative. The values are not available from existing literature and would require novel computational studies.

Molecular Orbital Analysis and Electronic Density Distribution

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For Ethyl 3-chloro-5-cyanobenzoate, the distribution of these orbitals would likely show significant contributions from the aromatic ring and the electron-withdrawing cyano and chloro groups. This analysis helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be a powerful tool for investigating the potential chemical reactions of Ethyl 3-chloro-5-cyanobenzoate. By simulating reaction pathways, it is possible to understand the energetics and kinetics of various transformations.

Energetic and Kinetic Barrier Predictions for Reactivity Pathways

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or kinetic barrier, determines the reaction rate. For Ethyl 3-chloro-5-cyanobenzoate, one could model reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. Predicting these energy barriers would provide quantitative insights into the feasibility and speed of such reactions under different conditions.

Simulation of Solvent Effects on Reaction Energetics

Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence their energetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. Applying such models to the reactions of Ethyl 3-chloro-5-cyanobenzoate would allow for a more realistic prediction of reaction barriers and stabilities of intermediates in different solvent environments, bridging the gap between theoretical calculations and experimental observations.

Conformation Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with its neighbors are crucial for its physical properties and biological activity.

A detailed conformational analysis of Ethyl 3-chloro-5-cyanobenzoate would involve exploring the rotational freedom around its single bonds, particularly the C-O bond of the ethyl ester group. By calculating the energy as a function of the relevant dihedral angles, a potential energy surface can be constructed, revealing the most stable conformations (energy minima) and the energy barriers to rotation between them. This information is vital for understanding how the molecule might bind to a receptor or pack in a crystal lattice. Furthermore, an analysis of potential intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, would shed light on the bulk properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

Information regarding molecular dynamics simulations specifically performed on Ethyl 3-chloro-5-cyanobenzoate is not available in the reviewed scientific literature. Therefore, no data on its dynamic behavior, conformational changes, or interactions with solvent molecules can be presented.

Non-Covalent Interactions and Crystal Packing Predictions

There are no published studies focusing on the non-covalent interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) or the crystal packing of Ethyl 3-chloro-5-cyanobenzoate. Consequently, a predictive analysis or a summary of its solid-state architecture cannot be provided.

Applications and Synthetic Utility of Ethyl 3 Chloro 5 Cyanobenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Multi-step Syntheses

Ethyl 3-chloro-5-cyanobenzoate serves as a foundational building block in organic synthesis due to its multiple reactive sites, which can be addressed selectively. The chloro, cyano, and ethyl ester functionalities each offer distinct pathways for molecular elaboration, allowing for the strategic construction of more complex structures.

The reactivity of this compound is analogous to other cyanobenzoic acid derivatives, which are recognized as important intermediates for a wide range of products. google.comgoogle.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which then can be converted into amides, acid chlorides, or other esters. The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, thereby extending the molecular framework. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct nitrogen-containing heterocycles.

This multi-functionality allows chemists to design synthetic routes where each part of the molecule is sequentially modified, leading to the efficient assembly of target molecules that would be difficult to access otherwise.

Table 1: Potential Synthetic Transformations of Ethyl 3-chloro-5-cyanobenzoate

| Functional Group | Reaction Type | Potential Product(s) |

|---|---|---|

| Ethyl Ester | Hydrolysis (acidic or basic) | 3-chloro-5-cyanobenzoic acid |

| Transesterification | Other alkyl 3-chloro-5-cyanobenzoates | |

| Ammonolysis | 3-chloro-5-cyanobenzamide | |

| Chloro Group | Nucleophilic Aromatic Substitution | Aryl ethers, anilines, thioethers |

| Cross-Coupling (e.g., Suzuki) | Biphenyl derivatives | |

| Cross-Coupling (e.g., Buchwald-Hartwig) | N-Aryl derivatives | |

| Cyano Group | Hydrolysis (acidic or basic) | 3-chloro-5-carboxamidobenzoic acid or 3-chloro-5-carboxybenzoic acid derivatives |

| Reduction (e.g., with H₂/catalyst) | Ethyl 3-chloro-5-(aminomethyl)benzoate |

Precursor to Complex Aromatic Architectures and Heterocycles

The structure of Ethyl 3-chloro-5-cyanobenzoate is ideally suited for the synthesis of intricate aromatic and heterocyclic systems. The cyano group is a particularly powerful functional group for building nitrogen-containing rings, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov

For instance, the cyano group can react with azides (such as sodium azide) in a [3+2] cycloaddition reaction to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. Furthermore, the cyano group can be a precursor for the synthesis of quinolines, pyridines, and other fused heterocyclic systems through multi-step reaction sequences. nih.gov

The chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the fusion of additional aromatic or heteroaromatic rings onto the existing benzene (B151609) core. This strategy is fundamental to building polycyclic aromatic hydrocarbons and complex biaryl structures, which are key motifs in many advanced materials and drug candidates.

Intermediate in the Synthesis of Functional Materials

Cyanobenzoic acid derivatives are crucial intermediates in the synthesis of functional materials, particularly liquid crystals. guidechem.comgoogle.com The rigid core of the benzene ring, combined with the polar cyano group, contributes to the properties required for forming liquid crystalline phases. While specific data on Ethyl 3-chloro-5-cyanobenzoate is not prevalent, its parent compound, 4-cyanobenzoic acid, is a well-known building block for liquid crystal materials. guidechem.com The molecular shape and polarity imparted by the cyano and ester groups are key to inducing the necessary intermolecular interactions that lead to mesophase formation.

By modifying the ester group or substituting the chloro atom, chemists can fine-tune the molecular properties—such as melting point, clearing point, and dielectric anisotropy—to design liquid crystals with specific characteristics for display applications (LCDs) and other optical technologies. The synthesis of such materials often involves esterification of a cyanobenzoic acid with various long-chain or functionalized alcohols. guidechem.com

Derivatization for Specialized Reagents and Ligands

The functional groups on Ethyl 3-chloro-5-cyanobenzoate allow for its conversion into a variety of specialized reagents and ligands for catalysis and chemical biology.

Ligand Synthesis: The ester can be hydrolyzed to 3-chloro-5-cyanobenzoic acid. This carboxylic acid can then be coupled to amines or alcohols on other molecules to create multidentate ligands. The nitrogen atom of the cyano group and the oxygen atoms of the carboxylate can act as coordination sites for metal ions, making these derivatives useful in the construction of metal-organic frameworks (MOFs) or homogeneous catalysts.

Bioconjugation: The carboxylic acid derivative can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amines on biomolecules like proteins or peptides. This allows for the attachment of the cyanobenzoyl tag as a spectroscopic probe or a structural handle.

Reagent Development: The chloro group can be replaced via nucleophilic substitution to introduce other functionalities. For example, substitution with a thiol could yield a molecule capable of binding to gold surfaces, while substitution with an azide (B81097) could create a precursor for "click" chemistry reactions.

These derivatization strategies transform a relatively simple building block into highly specialized tools tailored for specific applications in materials science, catalysis, and biotechnology.

Future Research Directions and Emerging Trends for Ethyl 3 Chloro 5 Cyanobenzoate

Sustainable Synthesis Pathways and Green Chemistry Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For compounds like Ethyl 3-chloro-5-cyanobenzoate, future research is increasingly focused on replacing traditional synthetic routes, which may involve harsh reagents and generate significant waste, with greener alternatives.

Key research trends include:

Biocatalytic Routes: The use of enzymes to catalyze reactions offers high selectivity and operates under mild conditions. Research into enzymatic esterification and functional group transformations on the benzoate (B1203000) ring is a promising area. nih.govresearchgate.net For instance, lipases can be employed for direct esterification, avoiding the use of strong acids. nih.gov

Eco-Friendly Solvents: A significant trend is the replacement of volatile organic solvents with greener options, such as water or bio-derived solvents. nih.gov The use of water as a solvent is particularly attractive for reducing the environmental impact of synthesis. nih.gov

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic cycles that regenerate reagents and avoid stoichiometric waste products.

Alternative Dehydration Methods: In the synthesis of related cyanobenzoates from formylbenzoates, traditional dehydration steps can be energy-intensive. Research into milder and more efficient dehydrating agents and conditions, such as using acetic anhydride (B1165640) under optimized temperatures, has shown yields of over 95% for similar molecules like methyl 3-cyanobenzoate. researchgate.net

| Approach | Conventional Method | Green Chemistry Alternative | Key Advantages |

|---|---|---|---|

| Solvent Use | Volatile Organic Compounds (VOCs) | Water, bio-solvents | Reduced environmental impact, improved safety. nih.gov |

| Catalysis | Stoichiometric strong acids/bases | Enzymes (e.g., lipases), reusable catalysts | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |

| Waste Reduction | Low atom economy, significant byproducts | High atom economy processes | Minimized environmental footprint, lower disposal costs. |

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. technologynetworks.com This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. wiley-vch.dechim.it

Future integration for compounds like Ethyl 3-chloro-5-cyanobenzoate involves:

Process Intensification: Miniaturized flow reactors can intensify chemical processes, reducing plant footprint and solvent usage. technologynetworks.com

Enhanced Safety: Highly exothermic or hazardous reactions can be performed more safely in continuous-flow systems by minimizing the reaction volume at any given time. wiley-vch.de

Scalability: Scaling up production in flow chemistry is often achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-optimization required when scaling up batch reactors. chim.itstolichem.com

Multi-step Synthesis: Flow systems are increasingly used to telescope multiple reaction steps into a single, continuous process, eliminating the need for isolating and purifying intermediates. technologynetworks.com This has been successfully demonstrated in the synthesis of complex molecules, where yields were dramatically improved and reaction times reduced from hours to minutes. vapourtec.com

Exploration of Novel Catalytic Systems for Targeted Transformations

The reactivity of the chloro and cyano groups, as well as the aromatic ring of Ethyl 3-chloro-5-cyanobenzoate, makes it a prime candidate for targeted functionalization using novel catalytic systems. Research is moving beyond classical transformations toward more sophisticated and selective methods.

Emerging trends in this area include:

C–H Activation: Direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. princeton.eduresearchgate.net Catalytic systems, often based on transition metals, can enable the selective introduction of new functional groups.

Ligand-Controlled Selectivity: The outcome of a catalytic reaction can be precisely controlled by the choice of ligand attached to the metal center. For example, gold-catalyzed reactions have shown that different ligands can steer the functionalization of benzofuran (B130515) substrates to yield either dearomatization or C2-alkylation products, a principle applicable to other aromatic systems. nih.gov

Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis opens up new pathways for bond formation under mild conditions, which could be applied to functionalize the benzoate core.

Synergistic Catalysis: Combining two or more different types of catalysts can enable transformations that are not possible with a single catalyst. This approach is being explored for the selective functionalization of polyfunctional molecules. researchgate.net

Advanced Materials Science Applications and Polymer Development

The unique combination of functional groups in Ethyl 3-chloro-5-cyanobenzoate and its derivatives makes them attractive building blocks for advanced materials and functional polymers.

Future research directions include:

Monomer Synthesis: The cyano and chloro groups can serve as reactive handles for polymerization reactions. For example, the cyano group can be converted to other functionalities or participate in cycloaddition reactions to form heterocyclic polymers.

Functional Polymers: By incorporating this benzoate derivative into a polymer backbone, materials with specific properties can be developed. For instance, polymers containing cyano groups can exhibit unique thermal or dielectric properties. mdpi.com Similarly, functionalized benzoate-co-lactide polymers have been designed with inherent antimicrobial activity. nih.gov

Cross-linking Agents: The multiple reactive sites could allow derivatives of Ethyl 3-chloro-5-cyanobenzoate to act as cross-linking agents, enhancing the mechanical and thermal stability of polymer networks.

| Application Area | Role of Ethyl 3-chloro-5-cyanobenzoate Derivative | Potential Properties/Functionality |

|---|---|---|

| Functional Polymers | Monomer or co-monomer | Antimicrobial activity, flame retardancy, specific thermal properties. mdpi.comnih.gov |

| High-Performance Materials | Building block for rigid polymer backbones | Enhanced thermal stability, mechanical strength. |

| Polymer Additives | Cross-linking agent or modifier | Improved durability and chemical resistance of existing polymers. |

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules and materials. By using methods like Density Functional Theory (DFT), researchers can predict the properties and reactivity of hypothetical molecules before committing resources to their synthesis. nih.gov

For Ethyl 3-chloro-5-cyanobenzoate, computational approaches can guide research by:

Predicting Reactivity: The effect of adding or modifying substituent groups on the aromatic ring can be computationally modeled to predict changes in reactivity at the ester, chloro, or cyano sites. ajpchem.orgrsc.org This allows for the in silico design of derivatives with tailored reactivity for specific synthetic applications.

Tuning Electronic Properties: The electronic properties of the molecule, such as the HOMO-LUMO gap, can be calculated to predict its suitability for applications in organic electronics or as a photosensitizer. ajpchem.org

Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms, helping to explain observed selectivity and guide the development of more efficient catalysts. nih.gov

Bio-inspired Synthetic Strategies Involving Functionalized Benzoates

Nature provides a rich blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Bio-inspired synthesis seeks to emulate these natural strategies in the laboratory.

Future trends in this area for functionalized benzoates include:

Enzyme-Mimicking Catalysts: Developing small-molecule catalysts that mimic the active sites of enzymes can combine the efficiency of biocatalysis with the broader substrate scope of traditional chemical catalysts.

Self-Assembly Processes: Living organisms use sophisticated self-assembly processes to construct highly ordered materials from simple building blocks. innovationnewsnetwork.com Research into how functionalized benzoates can be designed to self-assemble into structured materials, such as liquid crystals or porous organic frameworks, is a burgeoning field.

Whole-Cell Biocatalysis: Using engineered microorganisms as "cell factories" to produce valuable chemicals from renewable feedstocks represents a sustainable manufacturing paradigm. researchgate.net Future work could involve developing microbial strains capable of synthesizing functionalized benzoates through engineered metabolic pathways. For example, combining synthetic biology with chemical synthesis has enabled the production of functional and degradable polymers from bioderived hydroxybenzoates. nih.gov

Q & A

Q. What are the recommended laboratory synthesis routes for Ethyl 3-chloro-5-cyanobenzoate?

A multi-step approach is typically employed, involving nitration, chlorination, and esterification. For example, a benzoic acid derivative may first undergo nitration followed by chlorination using reagents like PCl₅ or SOCl₂. The esterification step often employs ethanol in the presence of a catalyst (e.g., H₂SO₄). Purification via recrystallization or column chromatography is critical to isolate the product. While details a similar pathway for a related compound, adjustments to reaction conditions (e.g., temperature, stoichiometry) may be required for optimal yield .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 3-chloro-5-cyanobenzoate?

Key methods include:

- ¹H/¹³C NMR : To confirm the ester group (-COOEt), chlorine, and cyano substituents.

- FT-IR : Peaks near ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) are diagnostic.

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve structural ambiguities (as demonstrated in for a structurally analogous compound) .

Q. What storage conditions ensure the stability of Ethyl 3-chloro-5-cyanobenzoate?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and light. Degradation products (e.g., hydrolysis of the ester or nitrile groups) should be monitored via periodic HPLC or TLC analysis. Safety guidelines in and emphasize avoiding exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Ethyl 3-chloro-5-cyanobenzoate in Friedel-Crafts alkylation?

Variables to test include:

- Catalyst selection : Compare AlCl₃ vs. FeCl₃ for regioselectivity and efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) may enhance electrophilic substitution.

- Temperature gradients : Higher temperatures (80–100°C) might accelerate kinetics but risk side reactions. Use Design of Experiments (DoE) to systematically evaluate interactions between variables. ’s methodology for a related compound highlights the importance of stepwise chlorination and ester hydrolysis .

Q. How should conflicting data between computational predictions and experimental reactivity studies be resolved?

Cross-validate results using:

- Density Functional Theory (DFT) : Recalculate reaction pathways with higher basis sets (e.g., B3LYP/6-311+G(d,p)).

- Kinetic Isotope Effects (KIE) : Probe mechanistic steps (e.g., electrophilic vs. nucleophilic pathways).

- In-situ spectroscopy (e.g., Raman) : Monitor intermediate formation. ’s crystallographic validation of molecular interactions provides a template for reconciling structural data .

Q. What methodological considerations are critical for toxicity profiling of Ethyl 3-chloro-5-cyanobenzoate derivatives?

- In vitro assays : Test cytotoxicity (MTT assay) and genotoxicity (Ames test) across cell lines.

- In vivo models : Administer derivatives to rodents at varying doses (acute vs. chronic) and monitor hepatic/renal biomarkers.

- Metabolite identification : Use LC-MS/MS to track hydrolysis products (e.g., cyanide release). Safety protocols in recommend emergency measures for accidental exposure, including airway management and antidote administration .

Q. Can molecular docking predict the bioactivity of Ethyl 3-chloro-5-cyanobenzoate against antibacterial targets?

Perform docking studies (e.g., AutoDock Vina) using crystal structures of bacterial enzymes (e.g., DNA gyrase). Validate predictions with MIC (Minimum Inhibitory Concentration) assays. ’s antibacterial activity analysis for a structurally similar compound underscores the role of substituent positioning in target binding .

Data Reporting Guidelines

Include the following in publications:

- Synthetic protocols : Detailed reagent ratios, reaction times, and purification yields.

- Spectroscopic data : Full NMR/IR/MS spectra (raw and processed).

- Crystallographic parameters : Space group, unit cell dimensions, and refinement residuals (if applicable).

- Toxicity thresholds : LD₅₀ values and confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.